Regiospecific CYP Binding Affinity
The binding affinity of imidazolyl-benzoic acids for the CYP199A4 enzyme is highly sensitive to the position of the imidazole substitution on the benzoic acid ring. The ortho-substituted 2-(1H-imidazol-1-yl)benzoic acid core is structurally predisposed to a distinct binding mode. While direct data for the target compound is unavailable, a study comparing 4-(imidazol-1-yl)benzoic acid (para-substituted) and 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrates the magnitude of these regiochemical effects. The imidazole derivative induced a red shift in the Soret wavelength (424 nm) and was a substrate for oxidation, while the triazole analog had a 10-fold lower affinity and was an inhibitor [1]. This highlights that the ortho-substitution and specific heterocycle (imidazole vs. triazole) of the target compound are critical parameters dictating a unique binding and metabolic fate.
| Evidence Dimension | CYP199A4 Enzyme Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Data not available for 2-(1H-imidazol-1-yl)-5-methylbenzoic acid; structural inference from 4-(imidazol-1-yl)benzoic acid. |
| Comparator Or Baseline | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid |
| Quantified Difference | 10-fold lower affinity (exact values not reported) for the triazole analog compared to the imidazole analog. |
| Conditions | In vitro binding assay with ferric CYP199A4 from Rhodopseudomonas palustris HaA2. |
Why This Matters
This underscores that the imidazole group and its specific ortho-arrangement on the benzoic acid core are not generic; they create a unique structural context for target engagement that is distinct from other azoles and substitution patterns.
- [1] Podgorski MN, et al. To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorg Chem. 2022;61(1):236-245. View Source
